RJR-2403 草酸盐

描述

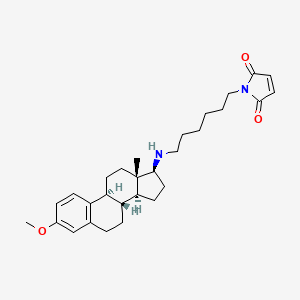

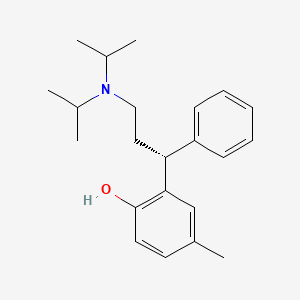

RJR-2403 oxalate, also known as Metanicotine or TC-2403, is a selective α4β2 nAChR agonist . It is a neuronal nicotinic receptor agonist that shows high selectivity for the α4β2 subtype .

Synthesis Analysis

RJR-2403 oxalate is a highly pure, synthetic, and biologically active compound .Molecular Structure Analysis

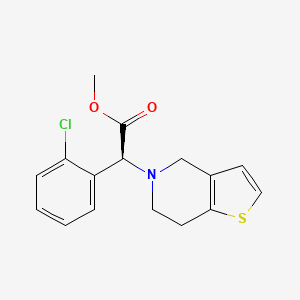

The molecular weight of RJR-2403 oxalate is 252.27 and its chemical formula is C10H14N2.C2H2O4 .Chemical Reactions Analysis

RJR-2403 oxalate is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype .Physical And Chemical Properties Analysis

RJR-2403 oxalate has a molecular weight of 252.27 and its chemical formula is C10H14N2.C2H2O4 . It is soluble to 100 mM in water .科学研究应用

RJR-2403 作为 CNS 选择性尼古丁激动剂

RJR-2403 草酸盐是一种 CNS 选择性尼古丁激动剂,已被广泛研究其对认知增强和减少心血管影响的作用。Lippiello 等人(1996 年)研究了 RJR-2403 的生理和行为效应,指出其由于选择性激活中枢神经系统尼古丁乙酰胆碱受体,因此具有治疗神经性疾病(其中胆碱能神经传递由于受损而受损)的潜力 (Lippiello et al., 1996)。此外,Papke 等人(2000 年)发现 RJR-2403 选择性激活人 α4β2 尼古丁乙酰胆碱受体,表明其在了解尼古丁胆碱能系统药理学中的作用 (Papke et al., 2000).

RJR-2403 的体外表征

Bencherif 等人(1996 年)进行了体外研究以评估 RJR-2403 与各种尼古丁乙酰胆碱受体的相互作用,强调了其在 CNS 受体亚型上的效力高于肌肉、神经节或肠受体。这项研究支持了 RJR-2403 与 CNS 受体选择性相互作用的概念,为其治疗应用提供了基础 (Bencherif et al., 1996).

神经递质释放效应

Summers 等人(1996 年)研究了 RJR-2403 对大鼠皮层中神经递质释放的影响,注意到乙酰胆碱、去甲肾上腺素、多巴胺和血清素水平显着增加。这项研究提供了 RJR-2403 在调节神经递质水平方面的潜力的见解,这对于了解其在认知增强和治疗神经退行性疾病中的作用至关重要 (Summers et al., 1996).

在阿尔茨海默病研究中的应用

由于 RJR-2403 作为尼古丁激动剂的特性,其在阿尔茨海默病研究中的应用已得到探索。Studenov 等人(2001 年)进行的 RJR-2403 的放射合成和 PET 研究证明了该化合物在阿尔茨海默病的认知增强药物的成像和评估中的潜力。他们的研究表明,用碳-11 标记的 RJR-2403 可用于正电子发射断层扫描(PET)研究,从而提供对其在大脑中分布和代谢的宝贵见解 (Studenov et al., 2001).

作用机制

Target of Action

RJR-2403 oxalate, also known as Rivanicline oxalate, is a potent and effective activator of human α4/β2 receptors . These receptors are a subtype of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in both the central and peripheral nervous systems . The α4/β2 nAChRs play a crucial role in various physiological functions including learning, reinforcement, development, aging, and nociception .

Mode of Action

RJR-2403 oxalate interacts with its target, the α4/β2 nAChRs, by acting as an agonist . This means it binds to these receptors and activates them. The activation of these receptors by RJR-2403 oxalate is comparable to the activation by nicotine .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The activation of α4/β2 nAChRs by RJR-2403 oxalate leads to transient inward currents in these receptors . This means that the activation of these receptors leads to a brief increase in the flow of ions into the neuron, changing the neuron’s membrane potential and triggering the generation of an electrical signal.

Action Environment

The action, efficacy, and stability of RJR-2403 oxalate can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body and its ability to reach its target receptors Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

安全和危害

属性

IUPAC Name |

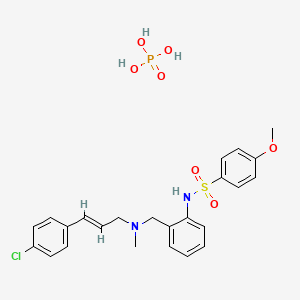

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RJR-2403 oxalate | |

CAS RN |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。